molecular formula C10H14N2S B076632 1-Phenyl-3-propyl-2-thiourea CAS No. 13140-47-1

1-Phenyl-3-propyl-2-thiourea

Cat. No. B076632
CAS RN: 13140-47-1
M. Wt: 194.3 g/mol
InChI Key: HZPCVTKJHKWEDX-UHFFFAOYSA-N
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Description

1-Phenyl-3-propyl-2-thiourea is a chemical compound belonging to the class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with various organic groups attached. Thioureas are known for their versatile applications in organic synthesis, material sciences, and biomedical research, particularly due to their ability to act as ligands and form coordination compounds with metals.

Synthesis Analysis

The synthesis of 1-Phenyl-3-propyl-2-thiourea and related thiourea derivatives often involves the reaction of an isothiocyanate with an amine. A typical synthesis approach for thiourea derivatives includes the condensation reaction of an aromatic isothiocyanate with an alkylamine or arylamine under controlled conditions to yield substituted thioureas. The process is characterized by the formation of the C-N and C-S bonds that define the thiourea moiety.

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including 1-Phenyl-3-propyl-2-thiourea, is characterized by X-ray crystallography and spectroscopic methods. These compounds often exhibit planar acylthiourea groups with the C=O and C=S groups adopting pseudo-antiperiplanar conformations. Intramolecular hydrogen bonding between the thioamide and carbonyl groups is a common feature, contributing to the stability of the molecular structure. Extended intermolecular hydrogen-bonding interactions are also prevalent, influencing the crystal packing of these compounds.

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, leveraging their unique structural features. They are involved in cyclization, oxidation, and Michael addition reactions, among others. The reactivity of thiourea derivatives is influenced by the presence of electron-donating or electron-withdrawing substituents, which affect the electron density around the thiourea moiety. This reactivity is exploited in the synthesis of heterocyclic compounds and in catalytic applications.

Physical Properties Analysis

The physical properties of 1-Phenyl-3-propyl-2-thiourea derivatives are influenced by their molecular structure and intermolecular interactions. These compounds typically exhibit solid-state properties characterized by melting points, solubility in various solvents, and crystal packing patterns. The presence of hydrogen bonding significantly affects their solubility and thermal behavior.

Chemical Properties Analysis

Chemically, thiourea derivatives exhibit properties such as nucleophilicity, acidity of the NH group, and the ability to form coordination complexes with metals. The sulfur atom in thioureas can act as a soft base, forming stable complexes with soft acids, including transition metals. This property is utilized in the development of pharmaceuticals, agrochemicals, and in material science for the synthesis of novel materials with specific functionalities.

Scientific Research Applications

  • Glucose-6-Phosphatase Inhibition and Antidiabetic Potential : A study by Naz et al. (2020) synthesized thiourea derivatives, including 1-phenyl-3-propyl-2-thiourea, and tested their effects on glucose-6-phosphatase activity in mice. They found significant enzyme inhibition, suggesting potential use in diabetes treatment (Naz et al., 2020).

  • Structural and Spectroscopic Analysis : Another study by Saeed et al. (2010) focused on the synthesis and characterization of a related thiourea derivative. They performed X-ray diffraction, vibrational analysis, and quantum chemical calculations, contributing to a better understanding of thiourea compounds (Saeed et al., 2010).

  • Crystal Structure Determination : Rybakov et al. (2001) synthesized a thiourea derivative and determined its molecular and crystal structure using neutron powder diffraction data, providing insights into its structural properties (Rybakov et al., 2001).

  • Anti-nociceptive Activity : A study by dos Santos et al. (2008) synthesized new thiourea derivatives and evaluated their anti-nociceptive activity, finding promising results in pain management (dos Santos et al., 2008).

  • Genetic Marker for Taste : Tepper (1998) discussed how thioureas, including 1-phenyl-3-propyl-2-thiourea, act as genetic markers for taste, with implications for food preferences and dietary habits (Tepper, 1998).

  • Pharmaceutical Applications : Mary et al. (2016) conducted a comprehensive study on a thiourea derivative, assessing its potential in pharmaceutical applications, particularly as an analgesic drug (Mary et al., 2016).

  • Corrosion Inhibition : Dinh et al. (2021) investigated 1-Benzyl-3-phenyl-2-thiourea as an effective corrosion inhibitor for steel in acidic solutions, demonstrating its potential in material science applications (Dinh et al., 2021).

Safety And Hazards

1-Phenyl-3-propyl-2-thiourea may form combustible dust concentrations in air. It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors/dust .

Future Directions

While specific future directions for 1-Phenyl-3-propyl-2-thiourea were not found, it’s known that considerable efforts have been directed toward the design of antitumor agents containing the (thio)urea scaffold, especially in the field of kinase inhibitors .

properties

IUPAC Name

1-phenyl-3-propylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPCVTKJHKWEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375143
Record name 1-Phenyl-3-propyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-propyl-2-thiourea

CAS RN

13140-47-1
Record name 13140-47-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131982
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-3-propyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-3-PROPYL-2-THIOUREA
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhang, KL Wade, T Prestera, P Talalay - Analytical biochemistry, 1996 - Elsevier
… urea, 1,3-di-p-tolyl-2-thiourea, thiourea, 1-phenyl-3propyl-2-thiourea, potassium … Howand 1-phenyl-3-propyl-2-thiourea (R1|C3H7, R|C6H5). It seems likely that the substituents on the …
Number of citations: 257 www.sciencedirect.com
Y Zhang - 1996 - search.proquest.com
Consumption of vegetables, especially crucifers, reduces the risk of developing cancer in both humans and rodents and induces Phase 2 detoxication enzymes in rodents. Induction of …
Number of citations: 1 search.proquest.com

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